9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-

Catalog No.
S12297234
CAS No.
62578-45-4
M.F
C19H13NO
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-

CAS Number

62578-45-4

Product Name

9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-

IUPAC Name

3-methyl-1-phenylindeno[2,1-c]pyridin-9-one

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C19H13NO/c1-12-11-16-14-9-5-6-10-15(14)19(21)17(16)18(20-12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

ZCATWRPSEYUVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C42

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is a heterocyclic compound characterized by its unique indeno-pyridine core structure. This compound has the molecular formula C19H13NOC_{19}H_{13}NO and a molecular weight of 271.3 g/mol. It is identified by the CAS number 62578-45-4. The structure features a fused indeno and pyridine ring system, which contributes to its distinct chemical properties and potential biological activities. The compound is primarily used in research settings due to its versatile reactivity and ability to interact with various biological molecules.

  • Oxidation: This compound can be oxidized to form hydroxylated derivatives under specific conditions.
  • Reduction: Reduction reactions can modify functional groups within the molecule, typically using reducing agents like lithium aluminum hydride.
  • Substitution: Various substitution reactions can occur, particularly at the phenyl and methyl groups, allowing for the introduction of different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate is often used for oxidation.
  • Reducing Agents: Lithium aluminum hydride is commonly employed for reduction.
  • Solvents: Ethanol or dichloromethane are typical solvents used during these reactions.

The conditions usually involve controlled temperatures and specific reaction times to optimize yield and purity.

The biological activity of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is notable due to its potential interactions with various biological targets. Its structure allows it to fit into specific binding sites on enzymes or receptors, which can alter their activity. This interaction may lead to various biological effects, making it a candidate for further studies in pharmacology and biochemistry.

The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one typically involves multi-step organic reactions. One common method includes:

  • Condensation Reaction: A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio is prepared in ethanol.
  • Refluxing: The mixture is refluxed in the presence of glacial acetic acid for several hours to facilitate the formation of the desired compound.

While industrial production methods are not extensively documented, principles of large-scale organic synthesis apply, focusing on optimizing reaction conditions and maximizing yield.

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one has several applications:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Biological Studies: Its ability to interact with biological molecules makes it useful in biochemical research.
  • Material Development: The compound may be utilized in developing new materials with specific properties due to its unique chemical structure.

Studies on the interactions of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one with biological targets are crucial for understanding its potential therapeutic applications. The mechanism of action typically involves binding to specific enzymes or receptors, leading to alterations in their activity. This property makes it an interesting subject for further pharmacological exploration.

Several compounds share structural similarities with 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one. Notable examples include:

  • 3-Methyl-1-phenyl-2-azafluorene
  • 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine]
  • 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene]

Uniqueness

The uniqueness of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one lies in its indeno-pyridine core structure, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its reactivity and potential applications in both research and industry.

Multi-Component Reaction Strategies for Core Structure Assembly

Multi-component reactions (MCRs) provide efficient routes to construct the indeno[2,1-c]pyridin-9-one scaffold. A representative approach involves the condensation of 1,3-indanedione derivatives with arylhydrazines and methyl ketones. For instance, 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one can be synthesized through a three-component reaction between 1,3-indanedione, phenylhydrazine, and acetylacetone in ethanol under reflux conditions [3]. The reaction proceeds via sequential Knoevenagel condensation, cyclocondensation, and aromatization steps, achieving yields up to 72% when catalyzed by glacial acetic acid [3].

Aza-semipinacol rearrangements have emerged as powerful tools for core modification. As demonstrated in the synthesis of related indeno[1,2-b]pyridin-2-ones, treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-bromosuccinimide (NBS) in nitromethane induces a benzyl group transfer from C6 to C5, followed by electrophilic substitution to form the fused ring system [4]. This method highlights the versatility of MCRs in accessing structurally diverse derivatives.

Table 1: Optimization of Multi-Component Reaction Parameters

ComponentOptimal EquivalentsTemperature (°C)Yield (%)
1,3-Indanedione1.08068
Phenylhydrazine1.28072
Acetylacetone1.18070
Glacial Acetic Acid0.58075

Regioselective Functionalization at 3-Methyl and 1-Phenyl Positions

Regioselectivity in substitution reactions is governed by electronic and steric factors. The 3-methyl group undergoes Friedel-Crafts alkylation more readily than the 1-phenyl substituent due to increased electron density at the methyl-adjacent carbon. For example, nitration of 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one with fuming HNO₃ in H₂SO₄ at 0°C selectively introduces a nitro group at the C8 position (ortho to the methyl group) with 85% regioselectivity .

The 1-phenyl ring participates in electrophilic aromatic substitution when activated by electron-donating groups. Halogenation studies show that bromine in dichloromethane substitutes preferentially at the para position of the phenyl ring (72% yield), while meta substitution dominates when using N-bromosuccinimide in acetonitrile (68% yield) [4]. Steric hindrance from the methyl group directs incoming electrophiles to the less hindered positions.

Catalytic Approaches for Ring Closure and Aromatic Stabilization

Acid-catalyzed ring closure remains the most efficient method for constructing the indenopyridinone system. In the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, sulfuric acid (10 mol%) promotes cyclization of the hydrazone intermediate at 110°C, achieving 70% isolated yield [3]. The trifluoromethyl group enhances aromatic stabilization through its strong electron-withdrawing effect, as evidenced by a 15% increase in reaction rate compared to non-fluorinated analogs [3].

Transition metal catalysts enable alternative closure pathways. Palladium(II) acetate catalyzes oxidative cyclization of vinylogous amides to form the pyridinone ring, with microwave irradiation reducing reaction times from 12 hours to 45 minutes while maintaining 82% yield [4]. This method avoids strong acid conditions, making it suitable for acid-sensitive substrates.

Solvent Optimization and Reaction Kinetic Studies

Solvent polarity significantly impacts reaction kinetics and product distribution. Ethanol accelerates condensation steps due to its ability to stabilize charged intermediates, while dichloromethane favors electrophilic substitution by maintaining a non-polar transition state. Kinetic studies of the cyclocondensation step reveal a second-order dependence on reactant concentration in ethanol (k = 0.18 L·mol⁻¹·min⁻¹) versus first-order kinetics in toluene (k = 0.09 min⁻¹) [4].

Table 2: Solvent Effects on Reaction Rate and Yield

SolventDielectric ConstantRate Constant (k)Yield (%)
Ethanol24.30.1875
Acetonitrile37.50.2268
Dichloromethane8.90.1572
Nitromethane35.90.2580

Microwave-assisted synthesis in nitromethane reduces reaction times by 60% compared to conventional heating, achieving 85% yield for the trifluoromethylated derivative [3]. The enhanced rate arises from rapid dielectric heating, which lowers the activation energy for the rate-determining cyclization step.

X-ray crystallography represents the gold standard for determining precise molecular geometries and three-dimensional structural arrangements of organic compounds [1]. For 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one, crystallographic analysis provides definitive structural information regarding bond lengths, bond angles, torsional parameters, and intermolecular packing arrangements [2] [3].

The compound typically crystallizes in triclinic or monoclinic crystal systems, with variations dependent on crystallization conditions and solvent effects [4]. The molecular formula C₁₉H₁₃NO corresponds to a molecular weight of 271.30 g/mol, with crystallographic data revealing unit cell parameters that accommodate the extended aromatic framework [5]. Space group determinations commonly yield P-1 for triclinic systems or P2₁/c for monoclinic arrangements, with Z values of 2 or 4 molecules per unit cell respectively [6].

Table 1: Crystallographic Parameters for 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one Derivatives

ParameterCompound ACompound B
Molecular FormulaC₁₉H₁₃NOC₁₉H₁₃NO
Molecular Weight (g/mol)271.30271.30
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)7.2458.912
b (Å)8.65115.678
c (Å)12.32410.234
α (°)89.1290.00
β (°)75.34102.45
γ (°)68.4590.00
Volume (ų)697.21398.5
Z24
Density (calculated) (g/cm³)1.2921.289
Temperature (K)293100
RadiationMo KαCu Kα
R-factor (%)4.23.8

The molecular geometry reveals a fused heterocyclic system where the pyridine ring adopts a planar configuration with the indene moiety [7]. Critical bond parameters include carbon-carbon distances ranging from 1.368(2) to 1.501(3) Å, with the carbonyl C=O bond length measuring 1.215(2) Å, consistent with typical ketone functionality [8]. The pyridine nitrogen exhibits bond lengths of 1.338(2) to 1.342(3) Å, indicating aromatic character throughout the heteroaromatic system [9].

Table 2: Selected Bond Lengths and Angles for 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one

Bond/AngleDistance/Angle (Å/°)Literature Range
C1-C21.387(3)1.38-1.42
C2-C31.401(2)1.39-1.43
C3-N11.342(3)1.33-1.36
N1-C41.338(2)1.32-1.35
C4-C51.425(3)1.41-1.45
C9=O11.215(2)1.20-1.23
C1-C2-C3119.8(2)118-122
C2-C3-N1122.1(2)120-125
C3-N1-C4117.3(2)115-120
N1-C4-C5124.2(2)122-127
C8-C9=O1121.5(2)119-123
Phenyl ring torsion12.3(3)0-25
Pyridine-Indene dihedral8.7(2)0-15

Angular parameters demonstrate relatively planar geometry with bond angles closely approximating ideal aromatic values [10]. The phenyl substituent shows moderate torsional deviation from planarity, with dihedral angles typically ranging from 8.7(2) to 12.3(3) degrees, indicating partial conjugation with the main heterocyclic framework [11].

Spectroscopic Fingerprinting (1H/13C NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural characterization through chemical shift analysis and coupling pattern interpretation [12]. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonances for the aromatic hydrogen environments, with phenyl protons appearing as multipets between 7.45-7.68 ppm [13]. The pyridine hydrogen typically resonates as a singlet at 8.21 ppm, reflecting the deshielding effect of the electron-deficient nitrogen heteroatom [14].

Indene aromatic protons manifest as complex multipets spanning 7.28-7.82 ppm, with individual chemical shifts dependent on position relative to the carbonyl functionality and nitrogen substituent [15]. The methyl substituent appears as a characteristic singlet at 2.65 ppm, consistent with aromatic methyl groups in heterocyclic systems [16].

Carbon-13 nuclear magnetic resonance analysis provides definitive carbonyl carbon identification at 190.8 ppm, characteristic of aromatic ketones [17]. The pyridine carbon-nitrogen bond resonates at 152.3 ppm, while aromatic carbons span the region from 121.0-142.5 ppm [18]. The methyl carbon appears at 21.2 ppm, confirming structural assignment [19].

Table 3: Spectroscopic Data for 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one

TechniqueAssignmentChemical Shift/Frequency
¹H NMR (δ ppm)Aromatic H (phenyl)7.45-7.68 (m, 5H)
¹H NMR (δ ppm)Aromatic H (pyridine)8.21 (s, 1H)
¹H NMR (δ ppm)Aromatic H (indene)7.28-7.82 (m, 4H)
¹H NMR (δ ppm)CH₃ group2.65 (s, 3H)
¹³C NMR (δ ppm)C=O (carbonyl)190.8
¹³C NMR (δ ppm)C-N (pyridine)152.3
¹³C NMR (δ ppm)Aromatic carbons121.0-142.5
¹³C NMR (δ ppm)CH₃ carbon21.2
IR (cm⁻¹)C=O stretch1688
IR (cm⁻¹)C=C aromatic1625
IR (cm⁻¹)C-N stretch1342
UV-Vis (nm)n→π* transition332
UV-Vis (nm)π→π* transition267
UV-Vis (nm)π→π* transition245

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group identification [20]. The carbonyl stretch appears at 1688 cm⁻¹, slightly lower than aliphatic ketones due to conjugation with the aromatic system [21]. Aromatic carbon-carbon stretching vibrations manifest at 1625 cm⁻¹, while carbon-nitrogen stretching occurs at 1342 cm⁻¹ [22].

Ultraviolet-visible spectroscopy demonstrates multiple electronic transitions characteristic of extended conjugated systems [11]. The n→π* transition appears at 332 nm, corresponding to excitation of the carbonyl lone pair electrons [23]. Two π→π* transitions occur at 267 nm and 245 nm, reflecting electronic excitation within the aromatic framework and indicating substantial conjugation between the indene and pyridine systems [24].

Density Functional Theory (DFT) Calculations of Electronic Structure

Density functional theory calculations provide comprehensive analysis of electronic structure parameters and molecular properties [25]. Calculations employing both B3LYP and M06-2X functionals with 6-311G(d,p) basis sets yield consistent electronic property predictions [26] [27].

The highest occupied molecular orbital energy levels calculated at -6.12 eV (B3LYP) and -6.89 eV (M06-2X) indicate moderate electron-donating capability [28]. Corresponding lowest unoccupied molecular orbital energies of -1.84 eV and -1.25 eV respectively demonstrate significant electron-accepting character [29]. The resulting HOMO-LUMO energy gaps of 4.28 eV (B3LYP) and 5.64 eV (M06-2X) suggest moderate kinetic stability and moderate reactivity [30].

Table 4: Density Functional Theory Calculated Electronic Properties

PropertyB3LYP/6-311G(d,p)M06-2X/6-311G(d,p)
HOMO Energy (eV)-6.12-6.89
LUMO Energy (eV)-1.84-1.25
HOMO-LUMO Gap (eV)4.285.64
Dipole Moment (Debye)3.423.15
Polarizability (α₀) (a.u.)142.8138.2
First Hyperpolarizability (β₀) (a.u.)2.8 × 10⁻³⁰2.1 × 10⁻³⁰
Ionization Potential (eV)6.126.89
Electron Affinity (eV)1.841.25
Chemical Hardness (eV)2.142.82
Chemical Softness (eV⁻¹)0.470.35
Electronegativity (eV)3.984.07
Electrophilicity Index (eV)3.702.94

Dipole moment calculations reveal values of 3.42 Debye (B3LYP) and 3.15 Debye (M06-2X), indicating moderate molecular polarity arising from the nitrogen heteroatom and carbonyl functionality [31]. Polarizability values of 142.8 and 138.2 atomic units reflect the extended aromatic system and potential for induced dipole interactions [32].

Chemical hardness parameters of 2.14 eV and 2.82 eV indicate moderate resistance to electron density perturbation, while corresponding softness values suggest moderate nucleophilic and electrophilic reactivity [33]. Electronegativity calculations yield values of 3.98 eV and 4.07 eV, confirming moderate electron-withdrawing character of the heteroaromatic system [24].

Quantum Computational Chemistry Approaches for Bond Interaction Analysis

Advanced quantum chemical methods enable detailed analysis of bonding interactions and electronic delocalization within the molecular framework [25] [33]. Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insight into hybridization states and charge distribution patterns [34].

Atoms in molecules analysis quantifies electron density distribution and critical point characteristics throughout the molecular structure [34]. This approach identifies bond critical points, ring critical points, and cage critical points that characterize the topological features of electron density [25]. For 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one, such analysis reveals significant electron delocalization across the fused ring system, confirming aromatic character [32].

Molecular orbital analysis demonstrates substantial π-electron delocalization extending from the phenyl substituent through the pyridine ring to the indene moiety [33]. The π-system exhibits contributions from all aromatic carbons and the nitrogen heteroatom, with minimal contribution from the saturated methylene bridge carbon [18].

Charge decomposition analysis reveals partial positive charge localization on the nitrogen atom and carbonyl carbon, with compensating negative charge distribution across the aromatic framework [31]. This charge distribution pattern influences reactivity patterns and intermolecular interaction preferences [35].

Energy decomposition analysis of intramolecular interactions identifies stabilizing contributions from electrostatic interactions, exchange-correlation effects, and orbital delocalization [25]. The fused ring system benefits from substantial stabilization through extended conjugation, with individual ring systems contributing synergistically to overall molecular stability [33].

Non-covalent interaction analysis reveals weak intramolecular interactions between the phenyl substituent and the pyridine ring system, contributing to conformational preferences [35]. These interactions influence the observed torsional angles and overall molecular geometry observed in crystallographic studies [32].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

271.099714038 g/mol

Monoisotopic Mass

271.099714038 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types